molecular formula C24H20Cl2N4OS B4786417 2-{[5-(3,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide

2-{[5-(3,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide

Cat. No.: B4786417
M. Wt: 483.4 g/mol
InChI Key: HEMCOVSMBRZICA-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole derivative featuring a 3,4-dichlorophenyl group at position 5, a phenyl group at position 4, and a sulfanyl-acetamide moiety substituted with a 4-ethylphenyl group.

Properties

IUPAC Name

2-[[5-(3,4-dichlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20Cl2N4OS/c1-2-16-8-11-18(12-9-16)27-22(31)15-32-24-29-28-23(17-10-13-20(25)21(26)14-17)30(24)19-6-4-3-5-7-19/h3-14H,2,15H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMCOVSMBRZICA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide typically involves multiple steps, starting with the preparation of the triazole ring The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketonesThe reaction conditions often require the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like acetic acid or sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-{[5-(3,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures, specific pH levels, and the use of inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the compound .

Scientific Research Applications

2-{[5-(3,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{[5-(3,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural variations and inferred properties of analogous compounds:

Compound Name / ID Key Substituents Notable Properties References
Target Compound 3,4-Dichlorophenyl (C5), Phenyl (C4), 4-Ethylphenyl (acetamide) High lipophilicity (Cl groups), moderate solubility (ethyl group), potential Orco modulation N/A
VUAA1 (N-(4-Ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) Pyridinyl (C5), 4-Ethyl (triazole), 4-Ethylphenyl (acetamide) Orco agonist with demonstrated cation channel activation; pyridine may enhance π-π stacking
OLC-12 (2-((4-Ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(4-isopropylphenyl)acetamide) Pyridinyl (C5), 4-Ethyl (triazole), 4-Isopropylphenyl (acetamide) Increased steric bulk (isopropyl) may reduce solubility but improve target specificity
Compound 5m (4-(5-(Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine) Butylthio (C3), Pyridine (C5) Lower lipophilicity (alkyl chain) but improved metabolic stability
Compound 13 (N-(2,4-Dichlorophenyl)-2-((4-(3-hydroxypropyl)-5-...-triazol-3-yl)thio)acetamide) 3-Hydroxypropyl (C4), Dichlorophenyl (acetamide) Hydroxy group enhances solubility; dichlorophenyl may increase target affinity
CID 3295447 (2-[(5-{[(3,4-Dichlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide) (3,4-Dichlorophenyl)aminomethyl (C5), Methylphenyl (acetamide) Increased hydrogen bonding potential (NH group) but reduced flexibility

Key Findings

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (e.g., Cl): The 3,4-dichlorophenyl group in the target compound likely enhances binding to hydrophobic pockets in proteins (e.g., Orco channels) via van der Waals interactions, compared to pyridinyl (VUAA1) or benzofuran () substituents . Acetamide Substituents: The 4-ethylphenyl group balances lipophilicity and solubility better than bulkier substituents (e.g., 4-isopropylphenyl in OLC-12) or polar groups (e.g., dimethylamino in ) .

Synthetic Methods :

  • The target compound’s synthesis likely follows S-alkylation or coupling strategies similar to those in and . Microwave-assisted methods () could improve yields compared to conventional routes.

Antibacterial Potential: Triazole-thioacetamide hybrids () show antibacterial activity, implying the target compound could be explored for similar applications.

Physicochemical Properties

  • Lipophilicity: The 3,4-dichlorophenyl group increases logP compared to non-halogenated analogs (e.g., 5m, 5q in ).
  • Solubility: The ethyl group on the acetamide provides moderate aqueous solubility, unlike highly lipophilic isopropyl (OLC-12) or polar dimethylamino () groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-(3,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[5-(3,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide

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